

Application Notes and Protocols for Cell Viability Assays with AZ7550 Hydrochloride

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Compound of Interest

Compound Name: AZ7550 hydrochloride

Cat. No.: B2772567

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These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of **AZ7550 hydrochloride** using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. **AZ7550 hydrochloride** is an active metabolite of the third-generation EGFR tyrosine kinase inhibitor, Osimertinib (AZD9291).^{[1][2]} It functions as a potent inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor 1 Receptor (IGF1R).^{[1][2]}

Mechanism of Action: Dual Inhibition of EGFR and IGF1R Signaling

AZ7550 targets key signaling pathways involved in cell proliferation, survival, and differentiation.^[1] As an EGFR inhibitor, it is particularly effective against mutant forms of EGFR, such as those with the T790M resistance mutation, L858R activating mutation, and exon 19 deletions, which are prevalent in non-small cell lung cancer (NSCLC).^[1] By inhibiting EGFR, AZ7550 blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell growth and survival.

Simultaneously, AZ7550 inhibits the activity of IGF1R, a receptor tyrosine kinase that plays a significant role in cancer development and resistance to EGFR-targeted therapies.^{[1][3]} Crosstalk between the EGFR and IGF1R signaling pathways can lead to compensatory

signaling that bypasses the effects of single-agent inhibitors.[3][4][5] By dually targeting both receptors, AZ7550 can potentially overcome this resistance mechanism, leading to a more potent anti-cancer effect.[3][5]

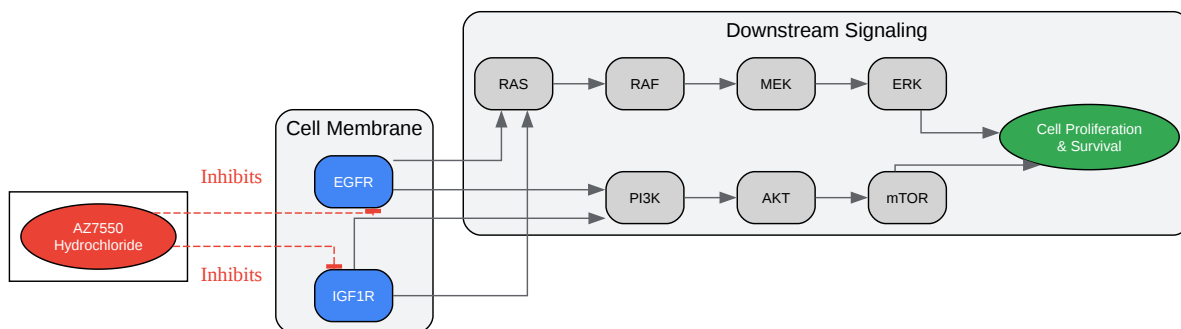
Data Presentation: In Vitro Efficacy of AZ7550

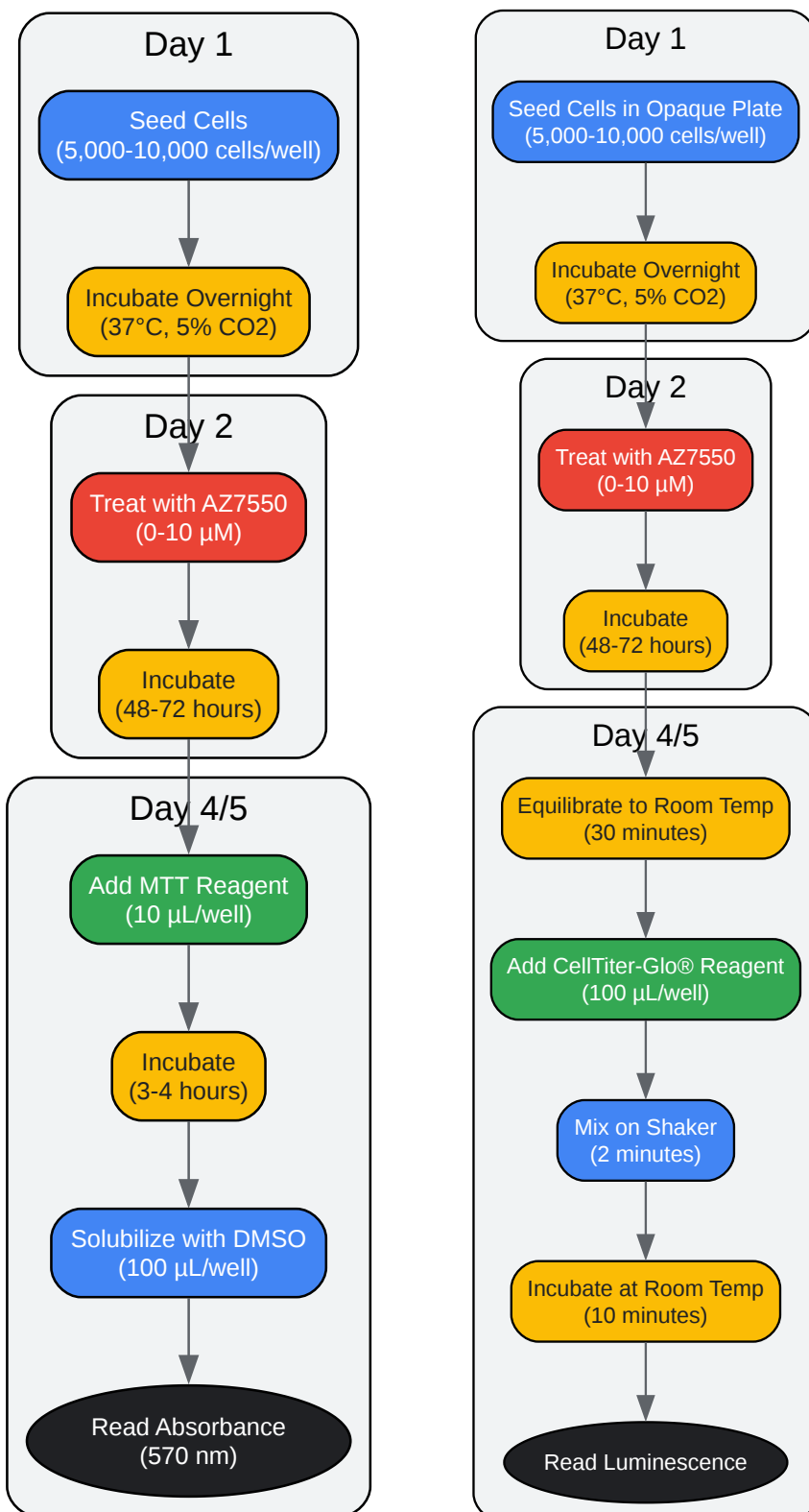
The following table summarizes the reported in vitro potency of AZ7550 in various human cancer cell lines. This data can be used as a reference for designing dose-response experiments.

Cell Line	Cancer Type	EGFR Status	Assay Type	Endpoint	Value (nM)
H1975	Non-Small Cell Lung Cancer	L858R/T790M (Double Mutant)	Cell Proliferation	IC50	45[1][2]
PC9	Non-Small Cell Lung Cancer	exon 19 deletion (Activating Mutant)	Cell Proliferation	IC50	26[1][2]
LoVo	Colorectal Adenocarcinoma	Wild Type	Cell Proliferation	IC50	786[1][2]
H1975	Non-Small Cell Lung Cancer	L858R/T790M (Double Mutant)	Anti-proliferative	GI50	19[1][2]
PC9	Non-Small Cell Lung Cancer	exon 19 deletion (Activating Mutant)	Anti-proliferative	GI50	15[1][2]
Calu3	Lung Adenocarcinoma	Wild Type	Anti-proliferative	GI50	537[1][2]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Mandatory Visualizations





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